N-cyclopropyl-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound suggests potential inhibition of certain biological pathways, making it a candidate for further investigation in medicinal chemistry.
The compound has been referenced in various patents and scientific literature, indicating its relevance in drug discovery and development. Notably, it appears in patent US20230286923A1, which discusses quinazolinone derivatives as inhibitors of the HSD17B13 enzyme, suggesting a potential application in treating liver diseases or metabolic disorders .
N-cyclopropyl-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide is classified as a small molecule drug candidate. It falls under the category of heterocyclic compounds due to the presence of a quinazoline ring system, which is a bicyclic structure containing nitrogen atoms.
The synthesis of N-cyclopropyl-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide typically involves several steps:
These methods may involve various reagents and conditions tailored to achieve high yields and purity .
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify product structure.
The molecular structure of N-cyclopropyl-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide can be represented as follows:
Molecular Structure
Key structural data include:
N-cyclopropyl-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide can participate in various chemical reactions:
Understanding these reactions is crucial for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for N-cyclopropyl-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide likely involves interaction with specific biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds within this class may inhibit enzymes like HSD17B13, which plays a role in lipid metabolism and liver function. This inhibition could lead to reduced liver fat accumulation and improved metabolic profiles .
The compound is expected to exhibit:
Chemical properties include:
N-cyclopropyl-4-({2-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: